molecular formula C9H9N3O B12098733 Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- CAS No. 1638593-63-1

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-

Cat. No.: B12098733
CAS No.: 1638593-63-1
M. Wt: 175.19 g/mol
InChI Key: MELGVQORMNLSED-UHFFFAOYSA-N
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Description

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a methyl group at the 1-position of the pyrazole ring and an ethanone (acetyl) group at the 3-position. The molecular formula is C₉H₉N₃O, with a molecular weight of 175.19 g/mol (inferred from structural analogs in and ). Its structure combines aromatic nitrogen heterocycles with a ketone functional group, making it a versatile intermediate in pharmaceutical and materials chemistry.

Key physicochemical properties (extrapolated from related compounds in ):

  • Density: ~1.3 g/cm³
  • Boiling Point: ~368.5°C
  • Flash Point: ~180.2°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-, involves various methods. One common approach is the cyclization of appropriate hydrazones with pyridine derivatives. For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine . Another method involves the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of these compounds often involves optimizing the reaction conditions to achieve higher yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- serves as a building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for various chemical modifications, making it valuable in developing new materials and chemical processes .

Biology

In biological research, this compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Its interactions with specific molecular targets can lead to significant biological effects, including modulation of enzyme activity and receptor signaling pathways .

Medicine

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- has been explored for its therapeutic effects. Notable applications include:

  • Anti-inflammatory : Potential to reduce inflammation through modulation of specific pathways.
  • Anticancer : Investigated for its ability to inhibit cancer cell growth.
  • Antimicrobial : Exhibits properties that may combat various microbial infections .

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of ethanone derivatives demonstrated that modifications to the pyrazolopyridine structure enhanced cytotoxicity against several cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways .

Case Study 2: Enzyme Inhibition

Research indicated that ethanone derivatives could effectively inhibit certain enzymes linked to inflammatory responses. For example, compounds similar to ethanone demonstrated inhibition of cyclooxygenase enzymes (COX), which are crucial in mediating inflammatory processes .

Mechanism of Action

The mechanism of action of Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Similarity Scores (Table 1)

Compound Name (CAS No.) Similarity Score Key Structural Differences Molecular Formula
1-(1-Methyl-1H-pyrazol-4-yl)ethanone (37687-18-6) 0.61 Pyrazole ring instead of pyrazolo[3,4-b]pyridine C₆H₈N₂O
1-(1H-Pyrazolo[3,4-b]pyridin-3-yl)ethanone (889451-31-4) 0.60 Lacks methyl group at pyrazole nitrogen C₈H₇N₃O
1-(1-Methyl-1H-indazol-3-yl)ethanone (69271-42-7) 0.58 Indazole core replaces pyrazolo[3,4-b]pyridine C₁₀H₁₀N₂O

Key Observations :

  • Pyrazole vs. Pyrazolopyridine : The pyrazolo[3,4-b]pyridine core (target compound) offers extended π-conjugation compared to simple pyrazoles, influencing electronic properties and binding affinity in medicinal applications.
  • Core Heterocycle Variations : Indazole-based analogs (e.g., CAS 69271-42-7) exhibit distinct bioactivity profiles due to altered aromatic stacking interactions.

Physicochemical Properties :

  • Solubility : The methyl group in the target compound reduces aqueous solubility compared to carboxylated analogs (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in ).
  • Thermal Stability : Higher boiling point (~368.5°C) than methyl-pyrazole analogs (e.g., CAS 37687-18-6) due to increased molecular rigidity.

Spectral and Analytical Data

  • IR Spectroscopy : Expected C=O stretch at ~1720 cm⁻¹ (similar to ).
  • ¹H-NMR : Methyl groups resonate at δ ~2.2–2.3 ppm; pyrazole protons appear as singlets near δ 7.5–8.0 ppm.
  • Mass Spectrometry : Molecular ion peak at m/z 175 (M⁺), with fragmentation patterns analogous to CAS 889451-31-4.

Biological Activity

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- is a compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Pyrazolo[3,4-b]pyridines are heterocyclic compounds that have shown promise in medicinal chemistry due to their ability to interact with various biological targets. The structural versatility of these compounds allows for modifications that can enhance their pharmacological properties. Specifically, the compound in focus has been linked to activities against neurodegenerative diseases and certain types of cancer.

2. Synthesis of Ethanone Derivatives

The synthesis of pyrazolo[3,4-b]pyridine derivatives typically involves cyclization reactions starting from appropriate precursors. For instance, the synthesis of the compound can be achieved through the reaction of 5-amino-1-phenylpyrazole with various unsaturated ketones under specific conditions to yield high-purity products .

Table 1: Common Synthetic Routes for Pyrazolo[3,4-b]pyridines

Synthetic RouteKey ReagentsYield (%)
Cyclization with unsaturated ketones5-amino-1-phenylpyrazole70-90
Gould–Jacobs reactionDiethyl 2-(Ethoxymethylene)malonate65-85

3.1 Antiproliferative Activity

Research has demonstrated that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For example, studies have shown that ethanone derivatives can inhibit cell growth with GI(50) values in the sub-micromolar range across multiple tumor types .

3.2 Neuroprotective Effects

Ethanone derivatives have also been investigated for their neuroprotective properties. Notably, they have shown selective binding affinity to beta-amyloid plaques associated with Alzheimer’s disease. This binding was confirmed through fluorescent confocal microscopy on brain slices from Alzheimer’s patients, suggesting potential applications in diagnostic imaging and therapeutic interventions for neurodegenerative diseases .

4. Structure-Activity Relationships (SAR)

Understanding the SAR of ethanone derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyrazolo[3,4-b]pyridine ring can significantly influence potency and selectivity. For instance:

  • Position N1 : Methyl substitutions enhance binding affinity.
  • Position C3 : Variations in substituents lead to different antiproliferative profiles.

Table 2: Summary of SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
N1MethylIncreased binding affinity
C3ChlorineEnhanced selectivity against leukemia
C5HydroxyImproved neuroprotective effects

5. Case Studies and Research Findings

Several studies have highlighted the efficacy of ethanone derivatives in various biological assays:

  • A study demonstrated that a specific ethanone derivative exhibited an EC50 value of 2.1 μM against Cryptosporidium infections in animal models, indicating its potential as an antiparasitic agent .
  • Another investigation focused on the inhibition of tropomyosin receptor kinases (TRKs), which are implicated in cancer proliferation; several ethanone derivatives were synthesized and evaluated for their inhibitory effects on TRKA with promising results .

6. Conclusion

Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities ranging from anticancer properties to neuroprotective effects. Ongoing research into its structure-activity relationships will likely yield new derivatives with enhanced efficacy and selectivity for therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for preparing Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)- and its derivatives?

Basic Research Question
The synthesis typically involves functionalizing the pyrazolo[3,4-b]pyridine core. Key steps include:

  • Core Formation : Cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux conditions.
  • Substitution Reactions : Reacting intermediates (e.g., 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde ) with acetylating agents in dry solvents like acetonitrile or dichloromethane .
  • Derivatization : Introducing thiourea or urea groups via reaction with isocyanates/isothiocyanates in dichloromethane at 0–5°C .

Example Protocol :

React 1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde with acetyl chloride in acetonitrile.

Purify via recrystallization (acetonitrile) .

Q. How can spectroscopic methods (IR, NMR) be used to confirm the structure of this compound?

Basic Research Question
Methodological Approach :

  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1680–1700 cm⁻¹ and pyrazole ring vibrations at 1500–1600 cm⁻¹ .
  • ¹H NMR : Key signals include:
    • Methyl group protons (singlet, δ 2.5–3.0 ppm) attached to the pyrazole ring.
    • Aromatic protons (δ 7.0–8.5 ppm) from the pyridine and pyrazole moieties .
  • ¹³C NMR : Carbonyl carbon at δ 190–200 ppm .

Case Study :

  • Derivatives with electron-withdrawing groups (e.g., -CF₃) showed enhanced activity in kinase inhibition assays, resolving earlier inconsistencies .

Q. How can crystallization and purification techniques improve compound purity?

Advanced Research Question
Methods :

  • Recrystallization : Use acetonitrile or methanol for high-purity crystals .
  • Chromatography : Employ silica gel column chromatography with ethyl acetate/hexane gradients for polar derivatives .
  • Patent-Based Purification : For carbamate derivatives, use a patented process involving solvent mixtures (e.g., ethanol/water) to remove impurities .

Optimized Protocol :

Dissolve crude product in hot acetonitrile.

Cool slowly to 4°C for crystal growth.

Filter and dry under vacuum .

Q. What experimental designs are recommended for studying the mechanism of action in pharmacological contexts?

Advanced Research Question
Methodological Steps :

In Vitro Assays : Measure activation of soluble guanylyl cyclase (sGC) using cyclic GMP detection kits .

Structure-Activity Relationship (SAR) : Synthesize analogues with modified pyrazole/pyridine substituents to identify pharmacophores .

X-ray Crystallography : Resolve the compound’s bound structure with sGC using SHELX software for refinement .

Example Workflow :

  • Treat endothelial cells with the compound and quantify NO-sGC signaling via Western blot (e.g., phosphorylated VASP) .

Q. How should researchers handle and store this compound to ensure stability?

Basic Research Question
Guidelines :

  • Storage : -20°C in airtight, light-resistant containers to prevent degradation .
  • Handling : Use anhydrous solvents (e.g., dry DCM) during synthesis to avoid hydrolysis of the ethanone group .
  • Stability Monitoring : Conduct periodic HPLC analysis to detect decomposition .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question
Key Considerations :

  • Solvent Selection : Replace dichloromethane with toluene for safer large-scale reactions .
  • Catalytic Optimization : Use Pd/C or Ni catalysts for efficient coupling reactions .
  • Process Validation : Implement in-line FTIR to monitor reaction progress and impurity formation .

Example Insight :

  • The ethanone group’s carbonyl carbon is highly electrophilic, making it prone to nucleophilic attack .

Properties

CAS No.

1638593-63-1

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(1-methylpyrazolo[3,4-b]pyridin-3-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)8-7-4-3-5-10-9(7)12(2)11-8/h3-5H,1-2H3

InChI Key

MELGVQORMNLSED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN(C2=C1C=CC=N2)C

Origin of Product

United States

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